N-(2-ethoxyphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
The compound is a quinoline-based acetamide derivative characterized by a 2-ethoxyphenyl group at the acetamide nitrogen and a dihydroquinolin core substituted with a 3-{[(4-ethylphenyl)amino]methyl} moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-4-20-10-13-23(14-11-20)30-18-22-16-21-12-15-24(35-3)17-26(21)32(29(22)34)19-28(33)31-25-8-6-7-9-27(25)36-5-2/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIYMCBXJKCVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethoxybenzene, ethylbenzene, and various quinoline derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound shares core motifs with several acetamide and quinoline derivatives, but key differences in substituents influence its properties:
Key Observations :
- Substituent Effects: The target compound’s ethoxyphenyl and ethylphenylaminomethyl groups likely improve solubility compared to long alkyl chains (e.g., 3h’s tetradecanamide) but may reduce metabolic stability due to ether linkages .
- Melting Points: High melting points (>250°C) in dihydroquinolin derivatives (e.g., 3h) suggest strong intermolecular hydrogen bonding, which the target compound may share due to its 2-oxo and methoxy groups .
- Molecular Weight : The target compound’s higher molecular weight (~505 vs. ~347–413 for analogues) could influence bioavailability, requiring formulation optimization .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights from analogues include:
- Dihydroquinolin Derivatives (e.g., 3h, 3i): These compounds exhibit antimicrobial and anti-inflammatory properties, attributed to the quinoline core’s ability to intercalate DNA or inhibit cyclooxygenase enzymes .
- Pyrazolone Acetamides (e.g., ) : Demonstrated analgesic and antipyretic activities, with sulfanyl groups enhancing antioxidant capacity.
The target compound’s 4-ethylphenylaminomethyl group may confer selectivity toward amine-binding receptors (e.g., GPCRs), while the ethoxyphenyl moiety could modulate cytochrome P450 interactions .
Spectroscopic and Crystallographic Insights
- Spectroscopy: Analogues like 3h and 3i were characterized via ¹H/¹³C NMR and IR, with shifts at δ 7.5–8.5 ppm (quinoline protons) and carbonyl stretches at ~1650–1700 cm⁻¹. The target compound’s spectra would likely show similar patterns .
- Crystallography : Pyrazolone acetamides () form dimers via N–H⋯O hydrogen bonds (R₂²(10) motifs). The target compound’s ethoxy group may disrupt such packing, altering crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
